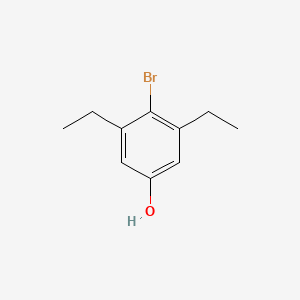

4-Bromo-3,5-diethylphenol

説明

4-Bromo-3,5-dimethylphenol (CAS 7463-51-6), also known as 4-bromo-3,5-xylenol, is a brominated phenolic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . It features a phenol core substituted with a bromine atom at the para position and methyl groups at the 3 and 5 positions. This compound is widely utilized as a precursor in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials . Its synthesis typically involves bromination of 3,5-dimethylphenol or coupling reactions using brominating agents like dimethylthiocarbamoyl chloride under reflux conditions .

特性

分子式 |

C10H13BrO |

|---|---|

分子量 |

229.11 g/mol |

IUPAC名 |

4-bromo-3,5-diethylphenol |

InChI |

InChI=1S/C10H13BrO/c1-3-7-5-9(12)6-8(4-2)10(7)11/h5-6,12H,3-4H2,1-2H3 |

InChIキー |

QSFPEQVSTGLJFU-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=CC(=C1Br)CC)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 4-bromo-3,5-dimethylphenol and its analogues:

Key Comparisons:

Substituent Effects on Reactivity Electron-Withdrawing vs. Electron-Donating Groups: The methyl groups in 4-bromo-3,5-dimethylphenol enhance steric hindrance and mildly donate electrons, stabilizing the phenol ring. In contrast, fluorine atoms in 4-bromo-3,5-difluorophenol increase electronegativity, making the compound more reactive toward electrophilic substitution . Functional Group Diversity: The carbamate group in BDMC introduces pesticidal activity by targeting acetylcholinesterase enzymes, while the benzamide derivative (C₉H₁₀BrNO) is tailored for drug discovery due to its hydrogen-bonding capacity .

Synthetic Pathways 4-Bromo-3,5-dimethylphenol is synthesized via bromination of 3,5-dimethylphenol or via Ullmann-type coupling reactions . BDMC is produced by reacting 4-bromo-3,5-dimethylphenol with methyl isocyanate . The difluoro analogue (C₆H₃BrF₂O) requires fluorination agents like SF₄ or HF-pyridine for substitution .

Applications Agrochemicals: BDMC’s carbamate group is critical for pesticidal activity, whereas the parent phenol is a building block for herbicides . Pharmaceuticals: The benzamide derivative (C₉H₁₀BrNO) is explored in kinase inhibitor development . Materials Science: The difluoro derivative’s stability under harsh conditions makes it suitable for fluoropolymer synthesis .

Research Findings and Data

Spectroscopic Data

- NMR: The methyl groups in 4-bromo-3,5-dimethylphenol produce distinct singlets at δ 2.3 ppm (¹H) and δ 20–22 ppm (¹³C), whereas fluorine substituents in the difluoro analogue cause splitting in ¹⁹F NMR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。